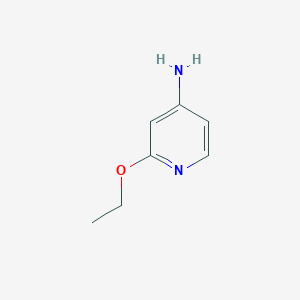

4-Amino-2-ethoxypyridine

Descripción

Significance of Pyridine-Derived Heterocycles in Contemporary Chemical Synthesis

Pyridine (B92270) and its derivatives are fundamental building blocks in a multitude of chemical disciplines, including medicinal chemistry, agrochemicals, and materials science. slideshare.netignited.inrsc.org These six-membered heterocyclic compounds, which feature a nitrogen atom replacing a carbon-hydrogen unit in a benzene (B151609) ring, exhibit a unique combination of aromaticity and basicity. ignited.in This duality, along with their compact size, water solubility, and capacity for hydrogen bonding, renders them highly attractive for the design of new molecules. ignited.inrsc.org

The nitrogen atom in the pyridine ring possesses a non-bonding pair of electrons, which can engage in hydrogen bonding with biological targets, thereby enhancing the pharmacokinetic properties of drug molecules. nih.gov Consequently, the pyridine nucleus is a constituent of over 7,000 existing drug candidates. nih.gov Pyridine-based drugs have demonstrated a wide array of biological activities, finding application as anticancer, antimalarial, and anti-inflammatory agents, among others. nih.govrsc.org The versatility of the pyridine scaffold allows for straightforward functionalization, encouraging the exploration of diverse chemical space in the quest for novel therapeutic agents. nih.govnih.gov

Overview of the 4-Amino-2-ethoxypyridine Structure within the Pyridine Family

The structure of this compound makes it a valuable intermediate in organic synthesis. chemimpex.com Its functional groups provide handles for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. chemimpex.cominnospk.com The presence of both an amino and an alkoxy group on the pyridine ring enhances its utility as a building block in the synthesis of pharmaceuticals and other fine chemicals. chemimpex.cominnospk.com

Table 1: Structural and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H10N2O | uni.lubldpharm.com |

| Molecular Weight | 138.17 g/mol | bldpharm.com |

| CAS Number | 89943-12-4 | bldpharm.comsynquestlabs.com |

| SMILES | CCOC1=NC=CC(=C1)N | uni.lubldpharm.com |

| InChI | InChI=1S/C7H10N2O/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3,(H2,8,9) | uni.lu |

| InChIKey | HSPMUFVIWJXJHX-UHFFFAOYSA-N | uni.lu |

Evolution of Research Trajectories Pertaining to Aminopyridine Compounds

Research into aminopyridine compounds has been a continuously evolving field, driven by their diverse biological and pharmacological activities. rsc.orgresearchgate.net Aminopyridines, which are monoamino and diamino derivatives of pyridine, primarily function by blocking voltage-gated potassium channels. rsc.orgresearchgate.net This mechanism of action has led to their investigation and use in various therapeutic areas. rsc.org

Historically, the synthesis of aminopyridines has been a key focus, with numerous methods developed to introduce amino groups onto the pyridine ring. e-bookshelf.de More recently, there has been a significant trend towards the development of novel molecular frameworks based on the aminopyridine scaffold to create potent and promising drug candidates for a range of diseases. rsc.org The unique structural properties of aminopyridines allow them to interact with various enzymes and receptors, leading to a broad spectrum of biological effects. rsc.orgresearchgate.net Modern research often involves the use of advanced synthetic techniques, including metal-catalyzed cross-coupling reactions, to create functionalized aminopyridines with tailored properties. nih.govresearchgate.net There is also a growing interest in the application of aminopyridines in materials science and as ligands in catalysis. wu.ac.thwhiterose.ac.uk

Contextualization of this compound's Role in Specialized Organic Transformations

This compound serves as a key intermediate in a variety of specialized organic transformations. chemimpex.com One notable application is in the synthesis of more complex heterocyclic systems. For instance, it can be prepared by the reduction of 2-ethoxy-4-nitropyridine (B1505166) 1-oxide. e-bookshelf.de

The amino group of this compound can participate in nucleophilic substitution and condensation reactions. For example, it can react with aldehydes to form Schiff bases. evitachem.com The ethoxy group, being an electron-donating group, can influence the regioselectivity of electrophilic substitution reactions on the pyridine ring.

In the broader context of aminopyridine chemistry, derivatives of this compound have been explored for their potential biological activities. For example, the related compound 4-amino-2-ethoxy-3,5,6-trifluoropyridine, synthesized from 4-amino-2,3,5,6-tetrafluoropyridine, has shown slight antibacterial and antifungal activity. evitachem.comorientjchem.org This highlights the potential for using this compound as a scaffold to develop new bioactive molecules.

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPMUFVIWJXJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376612 | |

| Record name | 4-Amino-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89943-12-4 | |

| Record name | 2-Ethoxy-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89943-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-ethoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 2 Ethoxypyridine and Analogues

Established Synthetic Routes for 4-Amino-2-ethoxypyridine

Traditional synthetic strategies for this compound often rely on the functionalization of pre-formed pyridine (B92270) rings through classical organic reactions. These methods, while established, provide fundamental pathways to the target molecule.

Reduction of Nitro-precursors (e.g., 2-Ethoxy-4-nitropyridine (B1505166) 1-oxide)

A direct and effective method for introducing an amino group at the 4-position of a pyridine ring is through the reduction of a corresponding nitro-precursor. For the synthesis of this compound, the key intermediate is 2-Ethoxy-4-nitropyridine 1-oxide. The reduction of this compound leads directly to the desired product. e-bookshelf.de

The general strategy involves the initial synthesis of 4-nitropyridine-N-oxide, which has been simplified over the years, making it an excellent starting material for 4-substituted pyridines. sciencemadness.orgresearchgate.net The nitro group in 4-nitropyridine-N-oxide is highly susceptible to replacement by nucleophiles, and the resulting N-oxides can be quantitatively reduced to the corresponding pyridine derivatives. sciencemadness.orgresearchgate.net For instance, 4-nitropyridine-N-oxide can be converted to 4-ethoxypyridine-N-oxide. sciencemadness.org Subsequent reduction of the nitro group and the N-oxide, often accomplished using agents like iron powder in acetic acid or with mineral acids, yields the final aminopyridine. e-bookshelf.demdpi.org While the reduction of 4-nitropyridine-N-oxide with iron and acetic acid can be quantitative, it may require continuous extraction to isolate the product. mdpi.org Using mineral acids like hydrochloric or sulfuric acid with iron offers an alternative, producing 4-aminopyridine (B3432731) in high yields (80-85%). mdpi.org

| Precursor | Reagents | Product | Yield | Reference |

| 4-Nitropyridine-N-oxide | Fe, HCl(aq) | 4-Aminopyridine | 80-85% | mdpi.org |

| 4-Nitropyridine-N-oxide | Fe, H₂SO₄(aq) | 4-Aminopyridine | Good | mdpi.org |

| 2-Ethoxy-4-nitropyridine 1-oxide | Reduction | This compound | - | e-bookshelf.de |

Approaches from Halogenated Pyridine Precursors (e.g., 4-Amino-2-chloropyridine)

Halogenated pyridines are versatile precursors for synthesis due to the reactivity of the carbon-halogen bond toward nucleophilic substitution. 4-Amino-2-chloropyridine is a key intermediate that can be converted to this compound. chemicalbook.comchemicalbook.com The synthesis of the analogous compound, 2-Amino-4-methoxypyridine (B134910), is achieved via the aromatic nucleophilic substitution of 2-amino-4-chloropyridine (B16104) with sodium methoxide, leveraging the electron-deficient nature of the pyridine ring. guidechem.com A similar reaction with sodium ethoxide would yield the target molecule, this compound.

The synthesis of the 4-Amino-2-chloropyridine precursor itself can be accomplished through several methods, including the nitration and subsequent reduction of 2-chloropyridine (B119429) or through a multi-step sequence starting from isonicotinic acid. chemicalbook.com

Alkoxylation Reactions in Pyridine Synthesis

Alkoxylation is a crucial reaction for introducing alkoxy groups, such as ethoxy, onto a pyridine ring. Modern methods have focused on achieving high regioselectivity. One such approach involves the generation of pyridyne intermediates from halogenated pyridines. For example, treating 3-halopyridines bearing a substituent at the 2-position with a strong base can generate a 3,4-pyridyne. thieme-connect.comrsc.org This highly reactive intermediate can then be trapped with an alcohol, such as ethanol (B145695), to introduce an alkoxy group at the 4-position, yielding 4-alkoxy-2-substituted pyridines. thieme-connect.com

Another advanced method is electrochemical alkoxylation, which offers a green alternative to traditional chemical reagents. researchgate.net These catalytic and electrochemical approaches provide pathways to substituted alkoxypyridines that can be further functionalized.

| Starting Material | Reagents/Method | Product Type | Reference |

| 3-Bromo-2-diethylaminopyridine | Alcohols, t-BuOK/18-crown-6 | 4-Alkoxy-2-diethylaminopyridines | thieme-connect.com |

| 3-Chloro-2-ethoxypyridine (B70323) | 1. n-BuLi 2. RMgBr·LiCl 3. Heat | 2,4-Disubstituted-3-halopyridines | rsc.org |

| Pyridine-N-oxide amide | Electrochemical alkoxylation | Alkoxylated Pyridine-N-oxide amide | researchgate.net |

Multi-step Reaction Sequences Leading to the this compound Core

The synthesis of complex molecules like this compound often involves carefully planned multi-step reaction sequences. ontosight.aiyoutube.comtrine.edu A plausible route can be constructed by combining several of the established reactions discussed previously.

A logical sequence could begin with the N-oxidation of a suitable pyridine precursor, followed by nitration at the 4-position. sciencemadness.orgmdpi.org The resulting 4-nitropyridine-N-oxide derivative can then undergo nucleophilic substitution to replace a leaving group (like a halogen) at the 2-position with an ethoxy group, or alternatively, the ethoxy group may already be present. The final key step is the reduction of the nitro group to an amino group and the removal of the N-oxide functionality, which can sometimes be achieved in a single step using reagents like sulfur dioxide or iron in acid. mdpi.orggoogle.com Such multi-step syntheses allow for the systematic construction of the desired substitution pattern on the pyridine core. nih.gov

Novel and Green Synthetic Approaches for Aminopyridines

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. Catalytic strategies, in particular, have revolutionized the synthesis of aminopyridines and their derivatives.

Catalytic Strategies for C-N Bond Formation and Cyclization

The formation of the carbon-nitrogen (C-N) bond is fundamental to the synthesis of aminopyridines. Palladium- and copper-catalyzed cross-coupling reactions have become powerful and versatile tools for this purpose. rsc.orgacs.org These methods, often named after Buchwald, Hartwig, and Ullmann, allow for the coupling of aryl halides (including halopyridines) with a wide range of nitrogen-containing nucleophiles. rsc.org For instance, a copper-catalyzed protocol has been developed for the efficient amination at the C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridines, demonstrating high selectivity and functional group tolerance. rsc.org

Furthermore, novel catalytic strategies enable the cyclization of aminopyridines into more complex, fused heterocyclic systems. These reactions showcase the utility of aminopyridines as building blocks in modern organic synthesis. Examples include:

Cobalt-catalyzed [2+2+2] cycloaddition: This method allows for the efficient synthesis of tricyclic fused 3-aminopyridines from ynamides, nitriles, and alkynes, achieving yields of up to 100%. nih.gov

Palladium-catalyzed cyclization: N-aryl-2-aminopyridines can undergo Pd-catalyzed cyclization with various partners, such as 2-iodobenzoic acids or alkynes, to construct phenanthridinones and N-pyridoindoles, respectively. thieme-connect.comrsc.org

Electrochemical C-N formation/cyclization: An environmentally benign method uses electrochemistry to initiate the intermolecular C-N bond formation and subsequent cyclization of ketones with 2-aminopyridines to produce imidazo[1,2-a]pyridines. rsc.org

These catalytic approaches often feature high atom economy, mild reaction conditions, and the ability to construct complex molecular architectures in fewer steps compared to traditional methods. rsc.orgroyalsocietypublishing.orgorganic-chemistry.org

| Reaction Type | Catalyst/System | Substrates | Product Type | Reference |

| C-N Bond Formation | Copper(I) iodide | 2-Amino-5-halopyridine, Amines | 2,5-Disubstituted Pyridines | rsc.org |

| [2+2+2] Cycloaddition | Cobalt(I) complex | Ynamide, Nitrile, Alkyne | Tricyclic Fused 3-Aminopyridines | nih.gov |

| C-H Activation/Cyclization | Palladium(II) acetate | N-Aryl-2-aminopyridine, 2-Iodobenzoic acid | Phenanthridinones | thieme-connect.com |

| Electrochemical Cyclization | Catalytic Hydriodic Acid | Ketones, 2-Aminopyridines | Imidazo[1,2-a]pyridines | rsc.org |

Electrochemical Synthesis Pathways

Electrochemical methods offer a powerful and green alternative to traditional chemical synthesis, often reducing the need for harsh reagents. The synthesis of aminopyridine derivatives through electrochemical means is an area of active research. For instance, the electrochemical reduction of nitropyridines represents a viable pathway to corresponding aminopyridines.

A notable example is the electrochemical conversion of 3-nitropyridine (B142982) derivatives into 3-aminopyridines. google.com This process is typically carried out in an electrolytic cell using a graphite (B72142) anode and cathode, separated by a ceramic diaphragm. In one specific application, 4-amino-3-nitropyridine (B158700) is reduced in a catholyte solution of sulfuric acid and methanol (B129727) to produce 3,4-diaminopyridine (B372788) derivatives. google.com The Gattermann reaction, which involves the electrochemical conversion of nitrobenzene (B124822) to amino-phenols, provides a well-known precedent for such transformations. google.com

The general parameters for such an electrochemical reduction are detailed in the table below.

| Parameter | Value/Condition |

| Starting Material | 4-amino-3-nitropyridine |

| Catholyte | 25% H₂SO₄ in Methanol |

| Anolyte | 25% H₂SO₄ |

| Electrodes | Graphite (Anode and Cathode) |

| Current Density | 1.5 - 10 mA/cm² |

| Temperature | ~40-50 °C |

| Outcome | Reduction of nitro group to amino group |

This table illustrates typical conditions for the electrochemical reduction of a nitropyridine analogue, based on data from related syntheses. google.com

Furthermore, electrochemical strategies are being developed for the late-stage functionalization of complex molecules, including the biologically relevant 4-amino-2-pyridone scaffold, highlighting the versatility of this approach. rsc.org The use of electrochemical flow-reactors is also emerging as an expedient method for synthesizing metal complexes of pyridine-based ligands, demonstrating the scalability and efficiency of electrosynthesis. whiterose.ac.uk

Solvent-Free and Environmentally Benign Reaction Conditions

In line with the principles of green chemistry, significant efforts have been made to develop synthetic routes that minimize or eliminate the use of hazardous solvents. Microwave-assisted synthesis and solvent-free reaction conditions are prominent among these environmentally benign approaches.

Microwave-assisted organic synthesis (MAOS) has been effectively used to produce highly substituted pyridine derivatives in high yields through one-pot multicomponent reactions. sohag-univ.edu.eg This technique often leads to significantly shorter reaction times and reduced energy consumption compared to conventional heating methods. mdpi.com For example, the synthesis of 4-aminoquinoline (B48711) derivatives has been achieved with yields up to 95% using microwave heating in the absence of a solvent, which also simplifies product purification. mdpi.com

Another green strategy involves the C-H functionalization of pyridine N-oxides to form N,N-dialkyl-N'-pyridine-2-yl ureas. This reaction can be performed under solvent- and halide-free conditions. rsc.org The process is atom-economical and has been successfully scaled up, with the excess cyanamide (B42294) reagent being recycled via vacuum distillation. rsc.org

The key features of these green synthetic protocols are summarized below.

| Green Chemistry Approach | Key Features | Example Application |

| Microwave-Assisted Synthesis | Shorter reaction times, reduced energy use, often solvent-free, high yields. sohag-univ.edu.egmdpi.com | One-pot synthesis of substituted cyanopyridines and 4-aminoquinolines. sohag-univ.edu.egmdpi.com |

| Solvent-Free C-H Functionalization | Atom-economical, no hazardous solvents, recyclable reagents. rsc.org | Synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides. rsc.org |

| Multicomponent Reactions (MCRs) | High atom-economy, reduced waste, operational simplicity, rapid access to diverse compounds. mobt3ath.comsemanticscholar.org | Synthesis of polyhydronaphthalene and pyran derivatives in aqueous media. semanticscholar.orgresearchgate.net |

This table summarizes the advantages and applications of various environmentally benign synthesis methods relevant to pyridine chemistry.

Mechanistic Studies of Green Synthesis Processes

Understanding the reaction mechanisms of green synthetic processes is crucial for their optimization and broader application. Mechanistic studies reveal the intricate steps of bond formation and activation that occur under these environmentally friendly conditions.

In the acid-catalyzed, solvent-free synthesis of ureas from pyridine N-oxides and dialkylcyanamides, mechanistic studies indicate that the reaction likely begins with the protonation of the cyanamide by an acid catalyst, such as methanesulfonic acid. rsc.org This activation step is followed by the nucleophilic attack of the pyridine N-oxide on the activated cyanamide.

For multicomponent reactions (MCRs) leading to complex heterocyclic systems like 2-amino-4H-pyrans, the general mechanism involves the initial formation of a Michael adduct. researchgate.net This is followed by an intramolecular cyclization where an enolic oxygen atom attacks a nitrile group, and a subsequent tautomeric shift yields the final stable 2-aminopyran product. researchgate.net

Computational and spectroscopic studies have also provided deep insights into catalytic processes. For example, in the enantioselective dearomative alkylation of 4-methoxypyridinium ions, mechanistic investigations revealed that the bidentate nature and flexibility of the chiral copper(I) catalyst are essential for its reactivity and for the effective transfer of chirality to the product. acs.org

Derivatization Strategies for this compound

Functional Group Interconversions on the Pyridine Ring

The pyridine ring of this compound analogues is amenable to a variety of functional group interconversions, allowing for the synthesis of diverse derivatives. A powerful strategy for introducing substituents onto the pyridine core is through the formation of pyridyne intermediates. For instance, 3-chloro-2-ethoxypyridine can be converted into a 3,4-pyridyne intermediate. rsc.org This highly reactive species can then undergo regioselective addition of Grignard reagents at the 4-position, followed by an electrophilic quench at the 3-position, to yield various 2,3,4-trisubstituted pyridines. rsc.org The ethoxy group at the C2 position plays a crucial coordinating role, directing the regioselectivity of the addition. rsc.org

Other functional group manipulations include:

Reduction of Nitro Groups : The nitro group on a pyridine ring can be readily reduced to an amino group. For example, 2-Ethoxy-5-nitropyridin-4-amine can be reduced using agents like hydrazine (B178648) hydrate (B1144303) or through catalytic hydrogenation to yield 2-Ethoxy-4,5-diaminopyridine.

Halogenation : Halogen atoms can be introduced onto the pyridine ring. For analogues like 2-amino-4-methoxypyridine, reports suggest that a halogen atom, such as bromine or iodine, can be introduced at the position para to the amino group (C5-position) under suitable conditions. guidechem.com

Modifications of the Amino Group (e.g., Acylation)

The amino group at the 4-position is a key handle for derivatization, with acylation being a common and important modification. The amino group of 2-amino-4-methoxypyridine, an analogue of the title compound, can undergo acylation to link the pyridine scaffold to other molecular fragments. guidechem.com

Studies on the acetylation of aminopyrimidines, which are structurally related to aminopyridines, show that the reaction can yield both mono- and di-acetylated products depending on the reaction conditions. oregonstate.edu This indicates that the nucleophilicity of the amino group is sufficient for acylation and that the extent of reaction can be controlled. The development of chemoselective acylation reagents, such as carbonylazoles, allows for the acylation of specific functional groups even in the presence of other reactive sites like alcohols. escholarship.org

Modifications of the Ethoxy Group

The ethoxy group at the 2-position can also be chemically modified, although it is generally less reactive than the amino group.

Hydrolysis : Under acidic or basic conditions, the ethoxy group can undergo hydrolysis to form the corresponding 2-hydroxypyridine (B17775) (or its tautomeric 2-pyridone) derivative. smolecule.com

Nucleophilic Substitution : The ethoxy group can potentially be substituted by other functional groups through nucleophilic aromatic substitution reactions, particularly if the pyridine ring is activated by other electron-withdrawing groups.

Formation : The introduction of an ethoxy group can be achieved through various methods. Palladium-catalyzed cross-coupling of a halogenated pyridine (e.g., a 2-chloropyridine) with sodium ethoxide is a modern and effective method. smolecule.com Another approach involves the cyclocondensation of α,β-unsaturated carbonyl compounds with propanedinitrile in ethanol with a sodium ethoxide system, which can directly yield 2-ethoxypyridine (B84967) derivatives. smolecule.com

Introduction of Halogen Atoms at Specific Ring Positions

The introduction of halogen atoms onto the pyridine ring of this compound and its analogs is a critical transformation in medicinal and materials chemistry, allowing for further functionalization through cross-coupling reactions or by modulating the electronic properties of the molecule. The regioselectivity of halogenation is highly dependent on the nature of the halogenating agent, the reaction conditions, and the directing effects of the substituents already present on the pyridine ring—namely the strongly activating amino group and the activating ethoxy group.

Bromination

The bromination of activated pyridines, such as those bearing amino and alkoxy groups, can be achieved using various reagents, with N-bromosuccinimide (NBS) being a common choice for achieving regioselective monobromination under mild conditions. thieme-connect.dethieme-connect.com For 4-aminopyridine analogs, the amino group, being a powerful activating and ortho-, para-directing group, primarily dictates the position of electrophilic substitution. The ethoxy group at the 2-position also directs incoming electrophiles to the 3- and 5-positions. The combined directing effects of the 4-amino and 2-ethoxy groups would strongly favor substitution at the 3- and 5-positions.

Research on the bromination of 4-aminopyridine itself has shown that monobromination occurs selectively at the 3-position, which is ortho to the activating amino group. sci-hub.se When N-acetyl-4-aminopyridine was subjected to bromination using NaBr and Oxone, the corresponding 3-bromo derivative was formed selectively. sci-hub.sewiley.com This suggests that in this compound, the 3-position is highly susceptible to bromination.

Furthermore, studies on the amination of 3-bromo-4-ethoxypyridine (B1611126) have incidentally revealed the formation of 2-amino-5-bromo-4-ethoxypyridine as a byproduct. researchgate.net This indicates that the 5-position of a 4-ethoxypyridine (B3339012) system is also reactive towards bromination. The bromination of 2-methoxypyridine (B126380) has been shown to yield the 5-bromo derivative, further supporting the susceptibility of this position to electrophilic attack. thieme-connect.com

For more exhaustive bromination, using an excess of the brominating agent can lead to di-substituted products. For instance, treatment of 4-aminopyridine with two equivalents of NBS in CCl4 results in the formation of 3,5-dibromo-4-aminopyridine in almost quantitative yield. thieme-connect.com

Table 1: Regioselective Bromination of 4-Aminopyridine Analogs

| Starting Material | Reagent and Conditions | Product | Position of Bromination | Yield | Reference(s) |

|---|---|---|---|---|---|

| 4-Aminopyridine | NBS (1 equiv), MeCN | 3-Bromo-4-aminopyridine | 3 | High | thieme-connect.com |

| N-Acetyl-4-aminopyridine | NaBr (1.2 equiv), Oxone (1.0 equiv) | N-(3-Bromo-pyridin-4-yl)acetamide | 3 | Good | sci-hub.sewiley.com |

| 4-Aminopyridine | NBS (2 equiv), CCl4 | 3,5-Dibromo-4-aminopyridine | 3, 5 | ~100% | thieme-connect.com |

| 3-Bromo-4-ethoxypyridine | KNH2, liq. NH3 | 2-Amino-5-bromo-4-ethoxypyridine* | 5 | Byproduct | researchgate.net |

*Product formed as a byproduct, indicating the reactivity of the 5-position.

Chlorination

Similar to bromination, the chlorination of 4-aminopyridine derivatives is directed by the activating amino group. The use of sodium chloride with an oxidant like Oxone has been explored for the chlorination of aminopyridines. sci-hub.sewiley.com Direct chlorination of 4-aminopyridine with two equivalents of NaCl and Oxone leads to dichlorination at the 3- and 5-positions, affording 3,5-dichloro-4-aminopyridine. wiley.com To achieve selective monochlorination, protection of the amino group is often necessary. For example, N-acetyl-4-aminopyridine undergoes smooth monochlorination at the 3-position. sci-hub.sewiley.com

Patents have also described the synthesis of polychlorinated 4-aminopyridine derivatives. For example, 4-amino-3,6-dichloropyridine-2-carboxylic acid has been synthesized, indicating that positions 3 and 6 can be chlorinated, although the directing groups and reaction sequence are different from a simple electrophilic substitution on this compound. google.com

Table 2: Regioselective Chlorination of 4-Aminopyridine Analogs

| Starting Material | Reagent and Conditions | Product | Position of Chlorination | Yield | Reference(s) |

|---|---|---|---|---|---|

| 4-Aminopyridine | NaCl (2.0 equiv), Oxone (1.0 equiv) | 3,5-Dichloro-4-aminopyridine | 3, 5 | Good | wiley.com |

Iodination

The introduction of iodine onto the pyridine ring can be accomplished using molecular iodine in the presence of an oxidizing agent. Systems like I2/H2O2 or I2/iodic acid are commonly employed for the iodination of activated aromatic and heteroaromatic compounds. mdpi.comgoogle.com The reaction proceeds via an electrophilic substitution mechanism, where an "I+" species is generated in situ.

For activated anilines and phenols, these methods have proven effective for regioselective iodination. mdpi.comresearchgate.net Given the strong activation provided by the amino and ethoxy groups in this compound, it is anticipated that iodination would proceed readily, likely at the highly activated 3- and 5-positions. Literature on the direct iodination of this compound is scarce, but based on the reactivity patterns observed with other halogens and analogous substrates, electrophilic iodination is expected to be directed to the positions ortho to the amino group. For instance, it has been noted that under suitable conditions, a halogen atom like iodine can be introduced at the para position of the amino group in 2-amino-4-methoxypyridine, which corresponds to the 5-position. guidechem.com

Table 3: General Methods for Iodination of Activated Aromatics

| Substrate Type | Reagent and Conditions | General Outcome | Reference(s) |

|---|---|---|---|

| Aromatic Amines | I2, Sodium Percarbonate, AcOH/AcOEt | Regioselective mono-iodination | mdpi.com |

| Activated Arenes | I2, H2O2, Nanoporous Solid Acid | Regioselective iodination | researchgate.net |

Based on the available data for analogous compounds, the halogenation of this compound is predicted to occur preferentially at the 3- and 5-positions due to the strong directing effects of the 4-amino and 2-ethoxy substituents. Monohalogenation would likely favor the 3-position, while dihalogenation would yield the 3,5-dihalo derivative.

Reaction Mechanisms and Reactivity of 4 Amino 2 Ethoxypyridine

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 4-Amino-2-ethoxypyridine is characterized by a pronounced nucleophilic character, primarily attributed to the two nitrogen atoms. The pyridine (B92270) ring nitrogen and the exocyclic amino group both possess lone pairs of electrons, rendering them susceptible to attack by electrophiles. e-bookshelf.desioc-journal.cn The electron-donating nature of the ethoxy group at the 2-position and the amino group at the 4-position increases the electron density of the pyridine ring, enhancing the nucleophilicity of the ring nitrogen in particular. e-bookshelf.deinnospk.com This makes the ring nitrogen a preferential site for reactions like alkylation and protonation. e-bookshelf.de

The amino group itself is also a potent nucleophilic center, capable of participating in reactions such as acylation, alkylation, and the formation of Schiff bases. orientjchem.org The presence of these two nucleophilic sites allows this compound to engage in various chemical reactions, including nucleophilic substitutions and coupling reactions. cymitquimica.comcymitquimica.comchemimpex.com

While dominated by nucleophilicity, the pyridine ring can also exhibit electrophilic character. The pyridine ring is inherently electron-deficient compared to benzene (B151609), and positions ortho and para to the ring nitrogen are susceptible to nucleophilic aromatic substitution (SNAr), especially if a good leaving group is present. thieme-connect.com For instance, a related compound, 3-chloro-2-ethoxypyridine (B70323), can be lithiated and subsequently heated to form a 3,4-pyridyne intermediate, which is then readily attacked by nucleophiles at the C4 position. rsc.org This demonstrates the potential for reactivity at ring carbon atoms under specific conditions.

Investigation of Reaction Kinetics and Thermodynamic Parameters

Detailed kinetic and thermodynamic studies on this compound are not extensively documented in dedicated literature. However, insights can be drawn from research on analogous compounds, which employ methods like reaction calorimetry, spectroscopic analysis at varying temperatures, and computational chemistry to elucidate reaction energetics and mechanisms. scispace.comluxembourg-bio.com

For example, studies on amide bond formation using coupling agents often involve detailed kinetic analysis to determine rate-determining steps and the influence of additives and pH on reaction rates. luxembourg-bio.com Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) are crucial for understanding the spontaneity and stability of reaction products and intermediates. These are often determined by applying the van't Hoff equation to temperature-dependent formation constants (KCT) of complexes. scispace.com

A study on the charge-transfer (CT) complex formed between 2-amino-4-methoxypyridine (B134910) (a close analogue) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DHBQ) provides a template for the kind of thermodynamic data that can be obtained. scispace.com The negative values for Gibbs free energy indicate a spontaneous interaction.

Table 1: Thermodynamic Parameters for the Charge-Transfer Complex of 2-Amino-4-methoxypyridine with DHBQ in Methanol (B129727) scispace.com

| Parameter | Value | Unit |

|---|---|---|

| Enthalpy Change (ΔH°) | -23.13 | kJ mol⁻¹ |

| Entropy Change (ΔS°) | -21.49 | J mol⁻¹ K⁻¹ |

This data pertains to the analogue 2-amino-4-methoxypyridine and is presented to illustrate the types of thermodynamic investigations performed on related structures.

Transition state analysis, typically performed using computational methods like Density Functional Theory (DFT), is essential for understanding the precise mechanism and energy barriers of a reaction. vanderbilt.eduscispace.com Such analyses identify the highest-energy structure along the reaction coordinate, the transition state, which determines the reaction's kinetic feasibility.

While specific transition state analyses for this compound are scarce, studies on related pyridinium (B92312) ions offer significant insights. For instance, in the copper-catalyzed enantioselective addition of Grignard reagents to 4-methoxypyridinium ions, DFT calculations were used to model the key transition state. acs.org The analysis revealed the geometry of the transition state, including bond distances between the copper catalyst, the nucleophile, and the pyridinium ring, explaining the origin of stereoselectivity. acs.org These computational approaches could similarly be applied to reactions of this compound to map out the mechanistic steps and rationalize reactivity patterns.

Investigating the complete energy landscape, or potential energy surface (PES), provides a comprehensive view of a reaction, mapping out all possible intermediates, transition states, and products. nih.gov This allows for the identification of the most kinetically and thermodynamically favorable reaction pathways.

Ab initio nanoreactor simulations and subsequent PES calculations have been used to explore novel, barrierless formation pathways for pyridine itself from astrochemical precursors. nih.gov In a more directly related example, the energy profile for the dearomative addition of an ethyl group to a 4-methoxypyridinium ion was computationally mapped. acs.org This landscape showed the relative free energies of the reactants, intermediates (such as the organocopper-pyridinium complex), the diastereomeric transition states, and the final products, providing a full picture of the reaction's energetic course. acs.org Similar investigations for this compound would be invaluable for predicting its behavior in complex reaction sequences.

Role as a Binucleophilic Synthon in Cyclization Reactions

A significant aspect of the reactivity of this compound is its function as a binucleophilic synthon. This capability arises from the presence of two distinct nucleophilic centers: the endocyclic pyridine nitrogen (N1) and the exocyclic amino nitrogen (N4). This dual nucleophilicity is a hallmark of aminopyridines and allows them to serve as versatile building blocks in the synthesis of fused heterocyclic systems. sioc-journal.cn

Specifically, 2-aminopyridines are widely used to react with various bifunctional electrophiles—such as α-haloketones, β-ketoesters, and α,β-unsaturated carbonyl compounds—to construct five- and six-membered nitrogen-containing fused rings. sioc-journal.cn By analogy, this compound can participate in similar cyclization reactions. The pyridine nitrogen can initiate an attack on an electrophilic center, followed by an intramolecular cyclization involving the amino group, or vice versa. This reactivity is harnessed to synthesize important heterocyclic cores, such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, which are prevalent in medicinal chemistry. sioc-journal.cn

Complexation Behavior with Transition Metal Ions

The nitrogen atoms in this compound make it an effective ligand for coordination with transition metal ions. jscimedcentral.com Aminopyridines can coordinate to a metal center in a monodentate fashion, typically through the more sterically accessible and often more nucleophilic pyridine ring nitrogen. researchgate.netekb.eg In some cases, they may also act as a bridging ligand between two metal centers.

The coordination chemistry of the parent ligand, 4-aminopyridine (B3432731) (4-AP), has been studied with various transition metals, including zinc(II), manganese(II), cobalt(II), and nickel(II). ekb.egrsc.org These studies show the formation of complexes with different stoichiometries and geometries, such as tetrahedral or octahedral, depending on the metal ion and reaction conditions. ekb.egwikipedia.org The amino group can influence the electronic properties of the resulting complex and can participate in hydrogen bonding, which helps to stabilize the crystal lattice. researchgate.net Given the structural similarity, this compound is expected to form a similar range of stable complexes with transition metal ions, a property that is relevant in areas such as catalysis and materials science. ekb.eg

Table 2: Examples of Transition Metal Complexes with the 4-Aminopyridine (4-AP) Ligand ekb.egrsc.org

| Metal Ion | Complex Formula | Inferred Geometry |

|---|---|---|

| Zinc(II) | [Zn(4-AP)₂(NCS)₂] | Tetrahedral |

| Zinc(II) | [Zn(4-AP)₂Cl₂] | Tetrahedral |

| Nickel(II) | [Ni(4-AP)₄(Cl)₂] | Octahedral |

| Cobalt(II) | [Co(4-AP)₄(Cl)₂] | Octahedral |

This table lists complexes formed with the parent 4-aminopyridine ligand to illustrate the expected coordination behavior of its 2-ethoxy derivative.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework within a molecule.

Proton NMR (¹H NMR) spectroscopy of 4-Amino-2-ethoxypyridine reveals distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons, while the coupling patterns (splitting) provide information about adjacent protons.

In a typical ¹H NMR spectrum of this compound, the protons of the ethoxy group exhibit characteristic signals. The methyl (CH₃) protons appear as a triplet, and the methylene (B1212753) (CH₂) protons appear as a quartet due to coupling with each other. For a related compound, 4-amino-2-ethoxy-3,5,6-trifluoropyridine, the ¹H NMR spectrum showed a triplet for the CH₃ group at approximately 1.4 ppm and a quartet for the CH₂ group at about 4.2 ppm. orientjchem.org The amino (NH₂) protons typically appear as a broad singlet. The protons on the pyridine (B92270) ring will have specific chemical shifts and coupling constants determined by their positions relative to the amino and ethoxy substituents.

Table 1: Representative ¹H NMR Data for the Ethoxy Group in a Substituted 4-Aminopyridine (B3432731) Derivative

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity |

| CH₃ (ethoxy) | ~1.4 | Triplet (t) |

| CH₂ (ethoxy) | ~4.2 | Quartet (q) |

| NH₂ (amino) | ~6.7 | Broad Singlet (br s) |

Data is based on 4-amino-2-ethoxy-3,5,6-trifluoropyridine as a representative compound. orientjchem.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For instance, the carbon atoms in the aromatic pyridine ring will resonate at different frequencies than the sp³-hybridized carbons of the ethoxy group. The carbon attached to the oxygen of the ethoxy group will be shifted further downfield compared to the terminal methyl carbon.

For more complex structural assignments and to unambiguously determine the connectivity of atoms, advanced NMR techniques are employed. numberanalytics.comnih.gov These two-dimensional (2D) NMR methods help to establish correlations between different nuclei. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the proton-proton networks within the molecule, such as the coupling between the CH₂ and CH₃ protons of the ethoxy group. numberanalytics.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the point of attachment of the ethoxy group to the pyridine ring and the position of the amino group by observing correlations between the pyridine protons and the ethoxy carbons, and vice versa. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which can help to confirm the regiochemistry of the substituents on the pyridine ring. ipb.pt

These advanced methods are crucial for the complete and accurate structural elucidation of substituted pyridines like this compound. ipb.ptresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes. cigrjournal.org

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups. researchgate.net

N-H Vibrations: The amino group (NH₂) typically shows characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. orientjchem.org Primary amines usually exhibit two bands in this region, corresponding to asymmetric and symmetric stretching modes. libretexts.org

C-H Vibrations: The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic ethoxy group occur at different frequencies. Aromatic C-H stretches are generally found just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

C-O Vibrations: The C-O stretching vibration of the ethoxy group is expected to produce a strong absorption band in the fingerprint region, typically between 1000-1300 cm⁻¹. For a related compound, 4-amino-2-ethoxy-3,5,6-trifluoropyridine, a symmetric C-O stretch was observed at 1040 cm⁻¹ and an asymmetric stretch at 1250 cm⁻¹. orientjchem.org

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1650 cm⁻¹ region.

Fourier Transform Infrared (FTIR) spectroscopy is a high-resolution technique used to obtain an infrared spectrum of a sample. upi.edu The FTIR spectrum of this compound would provide a detailed fingerprint of the molecule, allowing for the identification of its key functional groups. researchgate.net For instance, the presence of a broad band in the 3200-3500 cm⁻¹ region would strongly suggest the N-H stretching of the amino group, while a strong band around 1250 cm⁻¹ would be indicative of the C-O bond of the ethoxy group. orientjchem.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule as a whole, further confirming its identity. cigrjournal.org

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Substituted Pyridines

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 |

| Ether (C-O) | Asymmetric Stretching | ~1250 |

| Ether (C-O) | Symmetric Stretching | ~1040 |

| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1650 |

Data is based on a representative substituted aminopyridine compound. orientjchem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which causes the promotion of electrons from a ground state to a higher energy state. rsc.org The specific wavelengths of absorbed light provide information about the electronic transitions within the molecule, particularly those involving π-electrons and non-bonding (n) electrons. libretexts.orgpharmatutor.org

The structure of this compound contains a pyridine ring (a π-conjugated system) and heteroatoms (nitrogen and oxygen) with non-bonding electron pairs. Therefore, the primary electronic transitions observed are π → π* and n → π*. uzh.ch

π → π transitions:* These occur in molecules with conjugated π systems, like the pyridine ring. They are typically high-energy transitions resulting in strong absorption bands. uzh.ch The presence of substituents like the amino and ethoxy groups, which can donate electrons to the ring, often causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). libretexts.org

n → π transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (on the nitrogen or oxygen atoms) to an anti-bonding π* orbital. bspublications.net These transitions require less energy and thus occur at longer wavelengths but are generally much lower in intensity compared to π → π* transitions. pharmatutor.orguzh.ch

Experimental analysis of similar compounds, such as 2-chloro-6-methoxypyridine, is often conducted using ethanol (B145695) as a solvent. tandfonline.com For this compound, one would expect absorption maxima in the UV region, characteristic of its substituted aromatic structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It provides precise information about the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns. libretexts.org

The molecular formula of this compound is C₇H₁₀N₂O, corresponding to a molecular weight of approximately 138.17 g/mol . chemimpex.com In an MS experiment, the molecule would be expected to show a molecular ion peak (M⁺) at m/z 138.

The fragmentation of this compound would likely proceed through pathways characteristic of its functional groups: ethers, amines, and aromatic rings. libretexts.org Analysis of a closely related compound, 4-amino-2-ethoxy-3,5,6-trifluoropyridine, showed a molecular ion at m/z 192 and a base peak at m/z 164, corresponding to the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) from the ethoxy group. orientjchem.org A similar fragmentation is plausible for this compound.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion | Description |

| 138 | [M]⁺ | Molecular Ion |

| 123 | [M - CH₃]⁺ | Loss of a methyl radical |

| 110 | [M - C₂H₄]⁺ | Loss of ethylene via McLafferty-type rearrangement from the ethoxy group |

| 95 | [M - C₂H₅O]⁺ | Loss of the ethoxy radical |

Note: These predicted fragments are based on common fragmentation rules for ethers and aromatic amines. libretexts.orgresearchgate.net

Other Advanced Spectroscopic Techniques

Besides the methods detailed above, other spectroscopic techniques are integral to the complete characterization of this compound.

Infrared (IR) Spectroscopy: Similar to Raman, IR spectroscopy probes molecular vibrations. For a related trifluoro-substituted compound, IR spectroscopy confirmed the presence of the amino group (ν(NH) at 3500-3300 cm⁻¹) and the ether linkage (asymmetric ν(C-O) at 1250 cm⁻¹ and symmetric ν(C-O) at 1040 cm⁻¹). orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would show distinct signals for the aromatic protons on the pyridine ring, the -NH₂ protons, and the methylene (-CH₂) and methyl (-CH₃) protons of the ethoxy group. ¹³C NMR would similarly provide signals for each unique carbon atom in the molecule. bldpharm.com

These techniques, when used in concert, provide a comprehensive and unambiguous structural determination of the this compound molecule.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its favorable balance between accuracy and computational cost. unimore.it It is widely used for geometry optimization, a process that determines the lowest-energy three-dimensional arrangement of atoms in a molecule. researchgate.net For substituted pyridines, DFT methods, particularly those using hybrid functionals like B3LYP, have proven effective in calculating equilibrium geometries, harmonic vibrational frequencies, and HOMO-LUMO energy gaps. derpharmachemica.comtandfonline.com

In a typical study on a molecule like 4-Amino-2-ethoxypyridine, the B3LYP functional combined with a suitable basis set would be used to find the optimal bond lengths, bond angles, and dihedral angles. derpharmachemica.comdergipark.org.tr The resulting optimized structure represents the most stable conformation of the molecule in the gas phase. Thermodynamic properties can also be calculated at the same level of theory. derpharmachemica.com

Table 1: Representative Parameters Calculated via DFT for Substituted Pyridines

| Parameter | Description | Typical Method | Reference Example |

|---|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-N, C-C, C-O). | DFT/B3LYP | 4-(1-aminoethyl)pyridine dergipark.org.tr |

| Bond Angles | The angle formed between three connected atoms (e.g., C-N-C, N-C-C). | DFT/B3LYP | 4-aminopyridine (B3432731) derpharmachemica.com |

| Dihedral Angles | The angle between two intersecting planes, defining molecular conformation. | DFT/B3LYP | 2-[4-amino-2-(4-methylphenylamino) thiazol-5-oyl]benzothiazole mgesjournals.com |

| Total Energy | The total electronic energy of the molecule in its optimized state. | DFT/B3LYP | 4-aminopyridine derpharmachemica.com |

| Vibrational Frequencies | Calculated frequencies corresponding to infrared and Raman spectral peaks. | DFT/B3LYP | 2-chloro-6-methoxypyridine-4-carboxylic acid tandfonline.com |

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. researchgate.net While useful, HF systematically neglects electron correlation, which can affect the accuracy of energy and property calculations. aip.org

To improve upon HF, post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. acs.orgaip.org These methods explicitly include electron correlation, yielding more accurate results, although at a significantly higher computational expense. For instance, studies on aminopyridines have shown that MP2 and CCSD(T) methods provide reliable data on properties like amino group nonplanarity and inversion barriers. aip.org Often, a combination of methods is used, where geometries might be optimized with a cost-effective method like DFT or HF, followed by single-point energy calculations with a more accurate post-HF method. acs.org

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. The selection involves a trade-off between accuracy and computational resources. unimore.it

Commonly used basis sets include the Pople-style basis sets, such as 6-31G* or the more extensive 6-311++G(d,p). derpharmachemica.comtandfonline.com The symbols denote specific features:

* or (d) : Adds polarization functions on heavy (non-hydrogen) atoms, allowing for orbital shape distortion, which is crucial for describing bonding accurately.

** or (d,p) : Adds polarization functions to hydrogen atoms as well. researchgate.net

+ or ++ : Adds diffuse functions, which are important for describing systems with lone pairs, anions, or in excited states, as they allow electrons to be further from the nucleus. researchgate.net

For studies on substituted pyridines, basis sets like 6-311++G(d,p) have been shown to provide an excellent compromise between accuracy and efficiency for calculating molecular properties, vibrational spectra, and electronic transitions. tandfonline.comresearchgate.net For higher accuracy, especially for properties sensitive to electron correlation, correlation-consistent basis sets like Dunning's aug-cc-pVDZ are also utilized. nsf.gov

Table 2: Common Basis Sets in Quantum Chemical Calculations

| Basis Set | Key Features | Typical Application |

|---|---|---|

| 6-31G(d) | Double-zeta, includes polarization on heavy atoms. | Routine geometry optimizations. researchgate.net |

| 6-311++G(d,p) | Triple-zeta, includes polarization and diffuse functions on all atoms. | Accurate property calculations for polar molecules. derpharmachemica.comdergipark.org.tr |

| aug-cc-pVDZ | Augmented correlation-consistent, double-zeta. | High-accuracy calculations, especially for weakly bound systems. nsf.gov |

| LanL2DZ | Effective core potential for heavier atoms. | Used for complexes containing metal ions. researchgate.netresearchgate.net |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. schrodinger.com Their energies and spatial distributions are critical for understanding the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. schrodinger.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the electron-donating amino and ethoxy groups are expected to raise the energy of the HOMO, while the electronegative nitrogen in the pyridine (B92270) ring influences the LUMO. DFT calculations are routinely used to determine the energies of these orbitals and visualize their electron density distributions. derpharmachemica.comdergipark.org.trresearchgate.net

Table 3: Representative Frontier Orbital Energies for a Substituted Pyridine Data based on 4-(1-aminoethyl)pyridine calculated at the DFT/B3LYP/6-311+G(d,p) level.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| E(HOMO) | -7.05 | Energy of the highest occupied molecular orbital; relates to ionization potential. dergipark.org.tr |

| E(LUMO) | -0.97 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. dergipark.org.tr |

| ΔE (HOMO-LUMO Gap) | 6.08 | Indicates chemical reactivity and stability; corresponds to the lowest energy electronic excitation. dergipark.org.trschrodinger.com |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the excited-state properties of medium to large molecules, such as their electronic absorption spectra (UV-Vis). unimore.itchemrxiv.org TD-DFT calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. dergipark.org.tr

For a molecule like this compound, TD-DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict the wavelength of maximum absorption (λmax). tandfonline.com These calculations can also identify the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions, by analyzing the molecular orbitals involved. unimore.it Such studies are crucial for understanding the photophysical behavior of the compound. researchgate.net

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of great interest for their applications in optoelectronics, such as in optical switching and frequency conversion. doi.orgresearchgate.net Organic molecules featuring an electron-donating group and an electron-accepting group connected by a π-conjugated system often exhibit significant NLO activity. scirp.org The structure of this compound, with its electron-donating amino group and the π-system of the pyridine ring, suggests potential for NLO properties.

Computational methods, particularly DFT, are used to predict the NLO response of molecules by calculating properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). doi.org A large β value is indicative of a strong second-order NLO response. researchgate.net Theoretical calculations allow for the screening of potential NLO candidates before undertaking complex and costly experimental synthesis and characterization. doi.org Studies on similar 2-aminopyridine (B139424) derivatives have confirmed their potential as NLO materials through both theoretical calculations and experimental validation. doi.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can elucidate its conformational landscape, flexibility, and interactions with its environment, such as solvents or biological macromolecules.

Conformational analysis of this compound involves identifying the stable arrangements of its atoms in three-dimensional space and determining their relative energies. The primary sources of conformational flexibility in this molecule are the rotation around the C2-O bond of the ethoxy group and the potential for pyramidalization and rotation of the amino group.

A typical conformational analysis would involve:

Initial Structure Generation: Building an initial 3D model of the this compound molecule.

Potential Energy Surface Scan: Systematically rotating the dihedral angles of the ethoxy and amino groups to map the potential energy surface and identify low-energy conformations.

Energy Minimization: Optimizing the geometry of each identified conformer to find the local energy minima.

While specific molecular dynamics studies on this compound are not extensively available in the public literature, the methodologies are well-established. Such simulations would typically be performed using force fields like CHARMM or AMBER in a simulated environment (e.g., in a water box) to observe the dynamic behavior of the molecule. aip.org Analysis of the simulation trajectories would reveal the most populated conformational states, the time scales of conformational changes, and the nature of intermolecular interactions. For instance, studies on similar substituted pyridines have utilized these techniques to understand their interactions and stability. rsc.org

The planarity of the amino group in aminopyridines has been a subject of theoretical investigation. Ab initio calculations on related aminopyridines have shown that the amino group is often nonplanar. aip.org A similar computational approach for this compound would likely reveal a nonplanar amino group and characterize the energy barrier for its inversion.

Quantum Chemical Calculations for Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules with high accuracy. These calculations provide a direct link between the molecular structure and its spectral signature.

NMR Chemical Shifts:

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for this purpose. arxiv.org For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the ¹H and ¹³C NMR chemical shifts. derpharmachemica.com These theoretical predictions are valuable for assigning experimental spectra and for understanding how the electronic environment of each nucleus is influenced by the amino and ethoxy substituents.

Illustrative Predicted NMR Chemical Shifts:

The following table presents hypothetical ¹³C and ¹H NMR chemical shifts for this compound, based on general principles of substituent effects on the pyridine ring. The actual values would require specific DFT calculations.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 | 163.5 | - |

| C3 | 95.0 | 5.90 |

| C4 | 152.0 | - |

| C5 | 108.0 | 6.70 |

| C6 | 149.0 | 7.80 |

| -OCH₂CH₃ | 61.0 | 4.20 (q) |

| -OCH₂CH₃ | 14.5 | 1.30 (t) |

| -NH₂ | - | 4.50 (s) |

| This table is for illustrative purposes only. Actual values require specific quantum chemical calculations. |

Vibrational Frequencies:

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. The calculation provides the frequencies of the normal modes of vibration and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations. researchgate.net

The vibrational spectrum of this compound would be characterized by modes associated with the pyridine ring, the amino group, and the ethoxy group. For instance:

Pyridine ring stretching vibrations: Typically observed in the 1400-1600 cm⁻¹ region.

N-H stretching vibrations of the amino group: Usually appear as two bands in the 3300-3500 cm⁻¹ range for symmetric and asymmetric stretches.

C-O stretching vibrations of the ethoxy group: Expected in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C-H stretching vibrations of the ethyl group: Found around 2850-3000 cm⁻¹.

Studies on aminopyridines and other substituted pyridines have successfully used DFT calculations to assign experimental vibrational spectra. derpharmachemica.comresearchgate.net

Illustrative Calculated Vibrational Frequencies and Assignments:

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

| ν(N-H) asym | 3450 | Asymmetric N-H stretch |

| ν(N-H) sym | 3350 | Symmetric N-H stretch |

| ν(C-H) arom | 3050 | Aromatic C-H stretch |

| ν(C-H) aliph | 2980 | Aliphatic C-H stretch |

| δ(NH₂) | 1620 | NH₂ scissoring |

| ν(C=C), ν(C=N) | 1580, 1500, 1450 | Pyridine ring stretching |

| ν(C-O) asym | 1250 | Asymmetric C-O-C stretch |

| ν(C-N) | 1280 | C-NH₂ stretch |

| ν(C-O) sym | 1040 | Symmetric C-O-C stretch |

| This table is for illustrative purposes only. Actual values and assignments require specific quantum chemical calculations and analysis. |

Medicinal Chemistry and Pharmacological Relevance

Role as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for the development of novel drugs. ambeed.comvdoc.pub The aminopyridine moiety is widely regarded as such a scaffold, forming the core of numerous approved therapeutic agents and clinical candidates. ambeed.com This is attributed to its ability to engage in various non-covalent interactions, including hydrogen bonding via the pyridine (B92270) nitrogen and the amino group, as well as π-stacking interactions. ambeed.com

4-Amino-2-ethoxypyridine represents a strategically functionalized version of this privileged core. The key attributes contributing to its role as a privileged scaffold include:

Hydrogen Bonding Capability: The pyridine ring nitrogen acts as a hydrogen bond acceptor, while the 4-amino group serves as a hydrogen bond donor. This dual capacity allows for specific and strong interactions with the active sites of enzymes and receptors.

Modulation of Physicochemical Properties: The 2-ethoxy group significantly influences the molecule's lipophilicity and electronic distribution. This substitution can enhance membrane permeability and modulate the basicity (pKa) of the pyridine nitrogen, which in turn affects the compound's pharmacokinetic profile and target engagement.

Structural Rigidity and Vectorial Display of Substituents: The rigid pyridine ring provides a well-defined orientation for its substituents. This allows medicinal chemists to design molecules where the functional groups are precisely positioned to interact with specific pockets or residues on a biological target.

The aminopyridine scaffold's utility is evident in drugs targeting a wide array of conditions, from neurological disorders to infectious diseases. ambeed.com By serving as a reliable anchor for molecular design, this compound provides a robust starting point for creating libraries of diverse compounds, accelerating the discovery of new and effective therapeutic agents. ambeed.com

**6.2. Applications in Pharmaceutical Development

The structural and chemical attributes of this compound make it a valuable entity in the pharmaceutical development pipeline, from its use as a building block to its incorporation into novel drug candidates targeting a range of diseases.

A critical application of this compound is its role as a pharmaceutical intermediate. Its functional groups—the nucleophilic amino group and the pyridine ring which can be further modified—provide reactive handles for constructing more complex molecules. The synthesis of this compound itself is well-documented, for instance, through the chemical reduction of 2-Ethoxy-4-nitropyridine (B1505166) 1-oxide.

This compound serves as a key building block in multi-step syntheses. For example, it has been used in the synthesis of substituted 2-ethoxy-cyanopyridine derivatives, which are explored for their potential pharmacological activities. Its utility is analogous to that of similar compounds like 4-Amino-2-chloropyridine, which is a cornerstone intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), including anti-inflammatory agents and antihistamines. The predictable reactivity of this compound allows for its incorporation into complex molecular scaffolds, streamlining the synthetic pathway to potential new medicines.

The 4-aminopyridine (B3432731) scaffold is a fertile ground for the design of new therapeutic molecules. By modifying the core structure, researchers can fine-tune pharmacological activity and improve drug-like properties. Functionalization of the amino group of 4-aminopyridine has led to the identification of novel compounds with potential applications in treating neurological injuries.

Derivatives based on the aminopyridine skeleton are being investigated for a multitude of therapeutic applications. For instance, cyanopyridine derivatives, which can be synthesized using precursors like this compound, have shown a wide spectrum of biological activities, including potential as anti-inflammatory, antifungal, antibacterial, and antitumor agents. The design strategy often involves using the aminopyridine core to anchor the molecule to the target, while appended functional groups explore surrounding binding pockets to enhance potency and selectivity.

The parent compound, 4-aminopyridine (dalfampridine), is a well-known potassium (K+) channel blocker. ambeed.com By blocking voltage-gated potassium channels, it enhances the propagation of action potentials in demyelinated axons, which is the basis for its use in improving motor function in patients with multiple sclerosis. This established activity highlights the potential of the 4-aminopyridine scaffold to modulate neuronal excitability.

Derivatives like this compound are of interest for their potential to modulate neurotransmitter systems through similar or novel mechanisms. The central nervous system is regulated by a delicate balance of neurotransmitters such as dopamine, serotonin, glutamate, and GABA. Alterations in these systems are implicated in numerous neurological and psychiatric disorders. While direct studies on this compound's specific impact on these systems are limited, the derivatization of the core 4-aminopyridine structure is a key strategy for developing new agents with improved selectivity for specific channel subtypes or receptor targets, aiming to treat a broader range of neurological conditions beyond multiple sclerosis.

The aminopyridine scaffold has been successfully employed to generate potent inhibitors for various enzyme classes. While comprehensive studies on this compound against the specific enzymes listed below are not extensively detailed in the literature, the broader class of aminopyridine derivatives has shown significant promise.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. Certain cyanopyridine derivatives have been investigated as potential acetylcholinesterase inhibitors.

Cyclin-Dependent Kinase 8 (CDK8): CDK8 is a target in oncology. The pyridine scaffold is common in kinase inhibitors, and specific aminopyridine derivatives have been explored for this target class.

Cyclooxygenase (COX): COX enzymes are targets for anti-inflammatory drugs. Research databases suggest a chemical similarity between this compound and known cyclooxygenase inhibitors.

G protein-coupled receptor 119 (GPR119): This receptor is a target for treating type 2 diabetes and metabolic disorders.

Although direct inhibitory data for this compound is sparse, related aminopyridine structures have demonstrated potent and selective inhibition of other enzymes. For example, 2-amino-4-methylpyridine (B118599) is a potent competitive inhibitor of inducible nitric oxide synthase (NOS II), with IC50 values in the nanomolar range. This underscores the potential of the scaffold to be adapted for specific enzyme targets through rational drug design.

The search for new antimicrobial and antifungal agents is a global health priority. Pyridine-containing compounds have historically been a rich source of such agents. Research has shown that derivatives of this compound possess noteworthy antimicrobial and antifungal properties.

A study on fluorinated derivatives found that 4-amino-2-ethoxy-3,5,6-trifluoropyridine exhibited activity against both bacteria and fungi. It showed mild to moderate antibacterial activity against Gram-negative bacteria like Escherichia coli and Salmonella typhimurium and was found to be particularly active against the fungus Candida albicans at a concentration of 250 µg/ml when compared to the standard drug Nystatin.

Furthermore, a series of novel 2-ethoxy-nicotinonitrile derivatives (which share the 2-ethoxy pyridine core) were synthesized and evaluated for their antimicrobial activity. Several of these compounds displayed significant activity against a panel of bacteria and fungi, in some cases comparable to standard antibiotics like Ampicillin.

Table 1: Antimicrobial Activity of a Related Fluorinated Derivative Data extracted from research on 4-amino-2-ethoxy-3,5,6-trifluoropyridine.

| Microorganism | Type | Activity at 250 µg/ml |

| Enterococcus faecium | Gram-positive Bacteria | Slight |

| Streptococcus B | Gram-positive Bacteria | Slight |

| Staphylococcus aureus | Gram-positive Bacteria | Slight |

| Escherichia coli | Gram-negative Bacteria | Mild/Moderate |

| Salmonella typhimurium | Gram-negative Bacteria | Mild/Moderate |

| Candida albicans | Fungus | Active |

These findings highlight the potential of the this compound scaffold as a template for developing new anti-infective agents. The mechanism may involve the disruption of cell membrane permeability and function.

Applications in Pharmaceutical Development

Anticancer Activity

While extensive research on the specific anticancer activity of this compound is not widely published, the broader class of aminopyridine and its related heterocyclic analogs, such as aminopyrimidines and thienopyrimidines, has demonstrated significant potential as a scaffold for the development of novel anticancer agents. rsc.orgrsc.org These compounds exert their effects through various mechanisms, including the inhibition of kinases that play a crucial role in cell growth and survival. nih.gov